molecular formula C10H20CaN2O8S2 B14025612 Acamprosate-d12 Calcium

Acamprosate-d12 Calcium

Cat. No.: B14025612
M. Wt: 412.6 g/mol
InChI Key: BUVGWDNTAWHSKI-CSAJIOQGSA-L
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Description

Acamprosate-d12 Calcium: is a deuterated form of acamprosate calcium, a compound primarily used in the treatment of alcohol dependence. It is a synthetic compound with a chemical structure similar to that of the neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d12 calcium involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation .

Industrial Production Methods: Industrial production of this compound typically follows a scalable, one-pot procedure to ensure high yield and purity. The process involves the acetylation of homotaurine followed by the formation of the calcium salt. This method is efficient and avoids the drawbacks of traditional multi-step processes .

Chemical Reactions Analysis

Types of Reactions: Acamprosate-d12 calcium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted acamprosate derivatives .

Mechanism of Action

Acamprosate-d12 calcium modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It is known to decrease brain glutamate levels and increase beta-endorphins in both rodents and humans. This modulation helps in reducing the symptoms of alcohol withdrawal and promoting abstinence .

Comparison with Similar Compounds

    Acamprosate Calcium: The non-deuterated form used in clinical settings.

    N-Acetylhomotaurine: A precursor in the synthesis of acamprosate.

    Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure.

Uniqueness: Acamprosate-d12 calcium is unique due to its deuterated nature, which makes it particularly useful in research settings for studying metabolic pathways and pharmacokinetics without interference from endogenous compounds .

By understanding the detailed properties and applications of this compound, researchers can develop more effective treatments for alcohol dependence and gain deeper insights into the compound’s behavior in biological systems.

Properties

Molecular Formula

C10H20CaN2O8S2

Molecular Weight

412.6 g/mol

IUPAC Name

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate

InChI

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*2D2,3D2,4D2;

InChI Key

BUVGWDNTAWHSKI-CSAJIOQGSA-L

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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